Bufuralol hydrochloride

Vue d'ensemble

Description

Bufuralol hydrochloride is a potent non-selective beta-adrenoceptor antagonist with partial agonist activity. It is primarily used as a beta-blocker in cardiovascular treatments. The compound is metabolized by the cytochrome P450 2D6 enzyme, making it a valuable probe substrate for studying this enzyme’s activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bufuralol hydrochloride can be synthesized through a multi-step process involving the reaction of benzofuran derivatives with tert-butylamine. The key steps include:

Formation of the benzofuran ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The benzofuran derivative is then alkylated with tert-butylamine in the presence of a suitable base.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions: Bufuralol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated metabolites.

Reduction: Less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can modify the benzofuran ring or the tert-butylamine moiety

Common Reagents and Conditions:

Oxidation: Typically involves cytochrome P450 enzymes or chemical oxidants like hydrogen peroxide.

Reduction: May involve reducing agents such as sodium borohydride.

Substitution: Requires nucleophiles like amines or thiols under basic conditions

Major Products:

4-Hydroxybufuralol: A major metabolite formed through oxidation.

6-Hydroxybufuralol: Another significant oxidative metabolite.

Applications De Recherche Scientifique

Pharmacological Properties

Bufuralol is characterized by its dual action as a beta-adrenoceptor antagonist with intrinsic sympathomimetic activity. This means that while it blocks the effects of catecholamines like adrenaline on the heart and vascular system, it also has the ability to stimulate these receptors to a lesser extent, potentially reducing some adverse effects commonly associated with traditional beta-blockers .

Metabolism

The metabolism of bufuralol is primarily facilitated by cytochrome P450 enzymes, particularly CYP2D6, with contributions from CYP1A2 and CYP2C19. Genetic polymorphisms in these enzymes can significantly influence the pharmacokinetics of bufuralol, leading to variations in drug efficacy and safety among individuals .

Hypertension Management

Bufuralol was investigated in phase III clinical trials for hypertension treatment but was ultimately discontinued. Its efficacy in lowering blood pressure was demonstrated through various studies that highlighted its ability to reduce exercise-induced tachycardia and overall heart rate . The drug's pharmacodynamic profile suggests potential benefits for patients requiring both heart rate control and blood pressure management.

Antianginal Effects

Research indicates that bufuralol may possess antianginal properties, making it a candidate for treating angina pectoris. Its ability to reduce myocardial oxygen demand while maintaining cardiac output could provide therapeutic advantages in managing angina symptoms .

Pharmacokinetic Studies

A study involving healthy subjects assessed the pharmacokinetics of bufuralol at varying doses (7.5 mg to 120 mg). Results indicated that peak plasma concentrations occurred approximately 1.5 to 2 hours post-administration, with an elimination half-life ranging from 2.61 to 4.85 hours depending on individual metabolic rates . These findings underscore the importance of personalized medicine approaches when considering bufuralol for therapeutic use.

Genetic Variability in Drug Metabolism

Investigations into genetic variants affecting the metabolism of bufuralol revealed significant differences in drug clearance rates among individuals with different CYP2D6 genotypes. For instance, certain polymorphisms resulted in decreased enzymatic activity, which could lead to higher plasma concentrations and increased risk of adverse effects .

Summary Table of this compound Applications

| Application Area | Description | Clinical Evidence |

|---|---|---|

| Hypertension | Potential use as an antihypertensive agent; reduces heart rate and blood pressure | Phase III trials (discontinued) |

| Antianginal | May help alleviate angina symptoms by reducing myocardial oxygen demand | Observational studies indicate efficacy |

| Pharmacogenetics | Variability in metabolism due to genetic polymorphisms in CYP2D6 | Studies show significant interindividual differences |

Mécanisme D'action

Bufuralol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through G proteins. This inhibition reduces heart rate and blood pressure, providing therapeutic benefits in cardiovascular conditions. The compound’s partial agonist activity allows it to maintain some level of receptor activation, reducing the risk of adverse effects associated with complete blockade .

Comparaison Avec Des Composés Similaires

Bufuralol hydrochloride is unique among beta-blockers due to its benzofuran structure, which is not derived from the common aryloxypropanolamine backbone. Similar compounds include:

Propranolol: A non-selective beta-blocker with a different chemical structure.

Metoprolol: A selective beta-1 blocker used for similar therapeutic purposes.

Atenolol: Another selective beta-1 blocker with a distinct pharmacokinetic profile

This compound’s unique structure and partial agonist activity distinguish it from these compounds, offering a different therapeutic profile and metabolic pathway .

Activité Biologique

Bufuralol hydrochloride is a non-selective beta-adrenoceptor blocker that exhibits unique pharmacological properties, including both antagonist and partial agonist activities. This compound has been investigated for its potential therapeutic applications, particularly in the management of hypertension and other cardiovascular conditions. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, pharmacokinetics, and clinical implications.

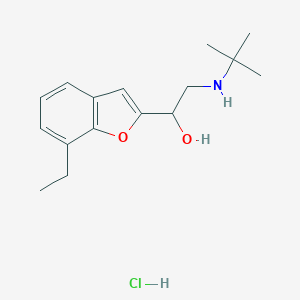

This compound is chemically classified as 1-(7-ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxyethane hydrochloride. Its molecular formula is with a molecular weight of approximately 261.36 g/mol. The structure of bufuralol highlights its affinity for beta-adrenergic receptors, which are critical in cardiovascular regulation.

Bufuralol acts primarily as a beta-adrenoceptor antagonist with intrinsic sympathomimetic activity. It binds to both β1 and β2 adrenergic receptors, leading to:

- Beta-Adrenergic Blockade : Inhibition of catecholamine-induced effects on the heart and vasculature.

- Partial Agonist Activity : This unique feature allows bufuralol to exert some agonistic effects at beta-receptors, which may mitigate adverse effects commonly associated with non-selective beta-blockers, such as bradycardia and peripheral vascular resistance.

Pharmacodynamics

The pharmacodynamic profile of bufuralol has been characterized through various studies:

- Hemodynamic Effects : In clinical trials, bufuralol demonstrated significant reductions in heart rate and blood pressure in hypertensive patients during both rest and exercise conditions. For instance, doses of 15 mg or higher effectively reduced exercise-induced tachycardia for up to 24 hours post-administration .

- Comparison with Propranolol : Bufuralol's effects on heart rate were found to be comparable to those of propranolol, another well-known beta-blocker. However, bufuralol exhibited a longer duration of action at certain dosages .

Pharmacokinetics

Bufuralol is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP2D6, with contributions from CYP1A2 and CYP2C19. The pharmacokinetic parameters include:

- Half-Life : The plasma elimination half-life varies significantly among individuals, ranging from approximately 2.61 hours to 4.85 hours depending on metabolic factors .

- Peak Plasma Concentration : Achieved within 1.5 to 2 hours post-administration .

Clinical Studies

Several studies have explored the clinical applications of bufuralol:

Case Study Overview

Adverse Effects

Despite its therapeutic potential, bufuralol has been associated with a higher incidence of adverse effects compared to other beta-blockers. Common side effects include:

- Fatigue

- Dizziness

- Bradycardia

- Hypotension

Propriétés

IUPAC Name |

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54340-62-4 (Parent) | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50975052 | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-91-6, 59652-29-8 | |

| Record name | Bufuralol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFURALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bufuralol hydrochloride differ from other beta-blockers like pindolol in terms of its effect on peripheral resistance?

A: Unlike pindolol, which initially increases peripheral resistance, this compound administration leads to an immediate decrease in peripheral resistance. [, ] This effect persists even during physical exercise, where pindolol causes an increase in peripheral resistance. [] This suggests that this compound might possess additional mechanisms, independent of beta-receptor blockade, that influence peripheral resistance. [, ] One hypothesis proposes that this effect may be due to the inhibition of cerebral beta-receptors, potentially facilitated by faster diffusion into cerebrospinal fluid. []

Q2: What insights can be drawn from the isoproterenol challenge studies conducted with this compound?

A: Hemodynamic studies employing isoproterenol infusion have provided valuable insights into this compound's mechanism of action. Following pretreatment with either this compound or pindolol, a rightward shift in the dose-response curve for both heart rate and cardiac output was observed during isoproterenol infusion. [] This shift is indicative of effective beta-1 receptor blockade by both drugs. [] Intriguingly, the reduction in peripheral resistance, typically associated with beta-2 blockade, also exhibited a rightward shift under the influence of both drugs. []

Q3: Can you elaborate on the research regarding this compound's corneal penetration?

A: Studies have investigated the ocular pharmacokinetics of this compound using rabbit models. [] Researchers compared the corneal penetration of this compound with two other beta-blockers, acebutolol hydrochloride and timolol maleate, with varying lipophilicity. [] this compound, being the most lipophilic, demonstrated a faster time to peak aqueous humor concentration compared to the other two drugs. [] This finding aligns with the inverse relationship observed between corneal permeability coefficients (determined in vitro) and the time to peak aqueous humor concentration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.